Product packaging for Bis(2,4,5-trichlorophenyl) disulfide(Cat. No.:CAS No. 3808-87-5)

Bis(2,4,5-trichlorophenyl) disulfide

Cat. No.: B1329746
CAS No.: 3808-87-5
M. Wt: 425 g/mol
InChI Key: ZUVJVEOHQKNMPN-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the properties, structure, and reactivity of compounds containing carbon-sulfur bonds. wikipedia.org Disulfides (R-S-S-R'), characterized by a covalent sulfur-sulfur bond, are a key functional group within this area. wikipedia.org The disulfide bond in Bis(2,4,5-trichlorophenyl) disulfide is central to its chemical behavior.

The reactivity of the disulfide bond is influenced by the nature of the organic groups attached to the sulfur atoms. In aromatic disulfides, the electron-withdrawing or -donating nature of substituents on the aromatic ring can affect the stability and reactivity of the S-S bond. The presence of three chlorine atoms on each phenyl ring in this compound makes the aromatic system electron-deficient, which in turn influences the reactivity of the disulfide linkage.

One of the key reactions of disulfides is the thiol-disulfide exchange, a reversible reaction that plays a crucial role in various chemical and biological processes. This reactivity allows for the cleavage and formation of new sulfur-sulfur or carbon-sulfur bonds, making disulfides valuable intermediates in organic synthesis.

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research stems from its utility in several specialized areas, including agricultural science and polymer chemistry.

In the field of agrochemicals, research has explored the fungicidal properties of compounds derived from or containing the 2,4,5-trichlorophenyl moiety. While specific data for this compound is limited in publicly available literature, studies on related N-(2,4,5-trichlorophenyl)-sulfonamides have demonstrated significant activity against various fungi. researchgate.net For instance, certain derivatives have shown potent inhibition of Botrytis cinerea, a common plant pathogen. researchgate.net This suggests that the trichlorophenyl group is a key pharmacophore, and the disulfide could serve as a precursor or a modifiable functional group in the design of new fungicides.

In polymer science, the reversible nature of the disulfide bond is exploited in the development of "smart" or responsive materials. Polymers incorporating disulfide linkages can exhibit dynamic properties, such as self-healing or stimulus-responsive degradation. nih.govmdpi.comdigitellinc.comresearchgate.netmdpi.com Research in this area focuses on creating materials that can be controllably disassembled or repaired, which has applications in drug delivery, tissue engineering, and recyclable materials. mdpi.comresearchgate.netmdpi.com While direct use of this compound in widely commercialized polymers is not extensively documented, its structure serves as a model for understanding the behavior of aromatic disulfide crosslinkers in redox-responsive polymer networks. nih.govdigitellinc.com

The following table provides a summary of the key properties of this compound:

PropertyValue
CAS Number 3808-87-5
Molecular Formula C₁₂H₄Cl₆S₂
Molecular Weight 424.98 g/mol
Appearance Colorless to yellow liquid or solid
Melting Point Approximately 147 °C

Note: Physical properties can vary depending on the purity of the sample.

Scope and Objectives of Research Endeavors

Academic research involving this compound and related compounds is driven by several key objectives:

Development of Novel Agrochemicals: A primary goal is the synthesis and evaluation of new fungicides and pesticides. Research aims to establish a structure-activity relationship for polychlorinated aromatic compounds to design more effective and selective agents for crop protection. researchgate.net

Advancement of Polymer Science: Investigations in this area seek to create new functional polymers with dynamic covalent bonds. The objective is to utilize the reversible cleavage of the disulfide bond to develop self-healing materials, redox-responsive drug delivery systems, and recyclable polymer networks. nih.govmdpi.com

Fundamental Understanding of Reaction Mechanisms: A significant aspect of the research is to elucidate the mechanisms of reactions involving aromatic disulfides. This includes studying the kinetics and thermodynamics of thiol-disulfide exchange and radical-mediated reactions to better control their outcomes in organic synthesis.

Environmental and Toxicological Studies: Given the highly chlorinated nature of the compound, research also focuses on its environmental fate and toxicological profile. biosynth.com Understanding its persistence, bioaccumulation potential, and effects on various organisms is crucial for assessing its environmental impact. biosynth.com

The following table presents representative data for the fungicidal activity of a related compound, N-(2,4,5-trichlorophenyl)-2-oxocycloheptylsulfonamide, against Botrytis cinerea, illustrating the potential of this chemical class.

CompoundEC₅₀ (μg/mL) - Mycelial Growth
N-(2,4,5-trichlorophenyl)-2-oxocycloheptylsulfonamide0.80
Procymidone (Commercial Fungicide)~0.63-0.85

Data for a related sulfonamide derivative, not this compound itself, is provided for illustrative purposes due to the limited availability of specific public data for the title compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl6S2 B1329746 Bis(2,4,5-trichlorophenyl) disulfide CAS No. 3808-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene
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InChI

InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVJVEOHQKNMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)SSC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022211
Record name 2,4,5-Trichlorophenyl disulfide
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Molecular Weight

425.0 g/mol
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CAS No.

3808-87-5
Record name Bis(2,4,5-trichlorophenyl) disulfide
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Record name 2,4,5-Trichlorophenyl disulfide
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Record name 2,4,5-Trichlorophenyl disulfide
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Record name 2,4,5-trichlorophenyl disulphide
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Synthetic Methodologies for Bis 2,4,5 Trichlorophenyl Disulfide

Direct Synthesis Approaches

Direct synthesis approaches typically involve the formation of the disulfide bond from precursor molecules in a single or a few straightforward steps. These methods are often preferred for their efficiency and atom economy.

A primary and widely utilized method for synthesizing symmetrical diaryl disulfides is the oxidative coupling of the corresponding thiols. This process involves the oxidation of two thiol molecules (R-SH) to form a disulfide (R-S-S-R), with the formal loss of two hydrogen atoms.

Manganese dioxide (MnO₂) is an effective and economical oxidizing agent used in organic synthesis. globethesis.com It facilitates the oxidative coupling of a variety of thiols, including aromatic derivatives, to yield symmetrical disulfides. The reaction is typically carried out under mild conditions in a suitable solvent like hexane. rsc.org This method is noted for its high yields, often providing the corresponding disulfides in essentially quantitative amounts. rsc.org The process is believed to involve an initial electron transfer from the aryl thiol to the MnO₂ activated by an agent like boron trifluoride ethyl ether, which generates a radical cation intermediate that leads to the final disulfide product. globethesis.com

Table 1: Manganese Dioxide-Mediated Oxidative Coupling of Thiols

Reactant Oxidizing System Solvent Conditions Product Yield
Aromatic Thiols MnO₂ Hexane Mild Quantitative
1,4-diarylbutane MnO₂ / BF₃·OEt₂ Dichloromethane Optimized Good

Iodine serves as a mild and efficient oxidant for the synthesis of disulfides from thiols. This approach is particularly attractive from a green chemistry perspective, as it can be performed in environmentally friendly solvents like water at ambient temperatures. rsc.org The process demonstrates high conversion rates, with the oxidation of thiol-ethanol to disulfides reaching 99% conversion and a 98% yield. rsc.org A key advantage of this protocol is the ability to regenerate the iodine from iodide ions using an oxidant such as hydrogen peroxide, allowing the reaction mixture to be reused. This recyclability makes the process cost-effective and reduces waste. rsc.org

Table 2: Iodine-Catalyzed Oxidative Coupling of Thiol-Ethanol

Reactant Oxidant Solvent Temperature Conversion Rate Product Yield
Thiol-ethanol Iodine Water Ambient 99% 98%

Modern synthetic strategies increasingly focus on sustainable methods. The dimerization of thiyl radicals in green solvents is a prominent example. Visible light-mediated reactions provide an environmentally friendly pathway for generating diaryl disulfides. beilstein-journals.org This process can involve the use of a photocatalyst, which, upon exposure to light, facilitates the formation of radical intermediates that subsequently dimerize to form the disulfide bond. beilstein-journals.org Using water as a solvent further enhances the green credentials of such synthetic routes. rsc.org These methods are valued for their mild reaction conditions and their alignment with the principles of sustainable chemistry.

An alternative route to diaryl disulfides begins with aromatic hydrocarbons. This multi-step process involves the initial chlorosulfonylation of the aromatic ring, followed by transformations to yield the target disulfide.

The synthesis begins by reacting an aromatic hydrocarbon with chlorosulfonic acid to produce an aryl chlorosulfonic acid. google.com This intermediate is then treated with a reagent like thionyl chloride to form an aryl sulfonyl chloride. google.com The resulting arylsulfonyl chloride can then be converted into the symmetrical diaryl disulfide through a reductive coupling process. For instance, a facile synthesis has been developed using triphenylphosphine (B44618) (PPh₃) as the reducing agent, which proceeds under catalyst- and base-free conditions. researchgate.net Another method involves reacting the aryl sulfonyl chloride with sodium pyrosulfite in the presence of sodium iodide and glacial acetic acid. google.com

Oxidative Coupling of 2,4,5-Trichlorobenzenethiol Derivatives

Exploration of Alternative Synthetic Pathways and Precursor Chemistry

Research continues to explore novel precursors and pathways for the synthesis of diaryl disulfides, aiming to improve efficiency, accessibility of starting materials, and functional group tolerance.

One such alternative involves the use of arenediazonium tetrafluoroborates. A visible light-promoted coupling of these readily accessible salts with carbon disulfide (CS₂) provides a highly efficient and chemoselective method for assembling a wide range of diaryl disulfides in good to excellent yields. beilstein-journals.org This radical pathway proceeds under mild conditions, making it a practical and convenient protocol. beilstein-journals.org

Another significant pathway starts from aryl halides. Symmetrical diaryl disulfides can be synthesized from aryl halides through a one-pot reaction with an in situ generated trithiocarbonate (B1256668) ion in the presence of copper and a KF/Al₂O₃ catalyst. researchgate.net Copper-catalyzed protocols have also been developed using aryl iodides as starting materials and thioglycolic acid as the sulfur source. The reaction outcome is notably solvent-dependent; conducting the reaction in aqueous DMSO favors the formation of diaryl disulfides, while aqueous DMF yields arylthio acetic acids. organic-chemistry.org

Table 3: Overview of Alternative Synthetic Pathways

Precursor Key Reagents/Catalysts Conditions Product
Arenediazonium tetrafluoroborates CS₂, Visible light, Photocatalyst Mild Diaryl disulfide
Aryl halides CS₂, KF/Al₂O₃, Copper Air atmosphere Diaryl disulfide
Aryl iodides Thioglycolic acid, Cu(OAc)₂·H₂O Aqueous DMSO Diaryl disulfide

Strategies Involving Substituted Phenyl Sulfenyl Chlorides

The synthesis of symmetrical diaryl disulfides, such as Bis(2,4,5-trichlorophenyl) disulfide, can be achieved through the homo-coupling of the corresponding aryl sulfenyl chloride precursor. A notable modern approach in this area is the use of photochemical methods, which offer a clean and efficient pathway that avoids the need for catalysts or other additives.

Recent research has demonstrated that various aryl sulfenyl chlorides can undergo a photochemical radical coupling reaction to form symmetrical disulfides in moderate to excellent yields. rsc.orgnih.gov This process is initiated by LED irradiation and is effective for a range of substrates, including those with electron-withdrawing substituents like the chlorine atoms on the phenyl ring of 2,4,5-trichlorophenyl sulfenyl chloride. rsc.org The reaction proceeds rapidly, often within minutes, and can be scaled up for larger-scale production in a continuous-flow reactor. rsc.orgnih.gov This methodology is highly atom-economical as the solvent and main byproducts can often be recovered in high yields. nih.gov

The general transformation for this photochemical homo-coupling is as follows: 2 Ar-S-Cl —(LED Irradiation)→ Ar-S-S-Ar + Cl₂

This strategy represents a significant advancement over classical methods, providing a facile and clean protocol for the synthesis of symmetrical disulfides from their sulfenyl chloride precursors. rsc.org

Mechanochemical Synthetic Approaches to Disulfides

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable alternative to traditional solvent-based synthesis. For the preparation of diaryl disulfides, mechanochemical methods often involve the solvent-free, catalyst-free oxidation of the corresponding thiols.

A key mechanochemical technique is ball-milling, where the mechanical energy from grinding media is used to drive the reaction. researchgate.net The aerobic oxidation of thiols to disulfides has been successfully achieved using this method in the absence of any catalyst, solvent, or base. researchgate.net In this approach, a precursor such as 2,4,5-trichlorothiophenol (B1197574) would be subjected to ball-milling in the presence of air (oxygen). The mechanical forces facilitate the interaction between the thiol molecules and atmospheric oxygen, leading to the formation of the disulfide bond. This method is applicable to a wide variety of functionalized diaryl disulfides, yielding the products in high purity. researchgate.net

The reaction can be summarized as: 2 Ar-SH + [O] —(Ball-Milling)→ Ar-S-S-Ar + H₂O

This solvent-free approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous solvents and reagents.

Optimization of Reaction Conditions for Enhanced Synthesis

Optimizing reaction conditions is fundamental to maximizing the yield and selectivity of disulfide synthesis. Key parameters that are typically adjusted include the choice of solvent, the type and amount of catalyst, and the concentration of reagents.

One example of optimization can be seen in the visible light-promoted synthesis of diaryl disulfides from arenediazonium tetrafluoroborates and carbon disulfide. beilstein-journals.org In this process, the choice of solvent was found to be critical in controlling the reaction's chemoselectivity and minimizing the formation of byproducts like diphenyl sulfide (B99878) and diphenyl polysulfides. beilstein-journals.org

Table 1: Solvent Screening for the Coupling of Benzenediazonium Tetrafluoroborate and CS₂ This table is based on data for the synthesis of diphenyl disulfide and serves as an illustrative example of solvent optimization principles.

Entry Solvent Yield of Disulfide (%) Yield of Sulfide (%) Yield of Polysulfides (%)
1 CH₂Cl₂ 35 15 12
2 Toluene 25 10 8
3 CH₃CN 45 18 15
4 Acetone 42 20 13
5 THF 38 16 11
6 Dioxane 33 14 9
7 DMF 54 25 20
8 DMSO 53 24 19

Data sourced from a study on the synthesis of diaryl disulfides. beilstein-journals.org

As shown in the table, solvents like DMF and DMSO provided the highest yields of the desired disulfide product, demonstrating the profound impact of the reaction medium on the outcome. beilstein-journals.org

Another critical area of optimization involves the reagents used in reductive coupling reactions. For instance, in the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates, a reductive system of iron (Fe) powder and hydrochloric acid (HCl) is employed. mdpi.com The molar equivalents of both Fe and HCl were systematically varied to find the optimal conditions for maximizing the product yield.

Table 2: Optimization of Reductive System for Diphenyldisulfide Synthesis This table is based on data for the synthesis of diphenyldisulfide and illustrates the optimization of reagents.

Entry Fe (equiv.) HCl (equiv.) Yield (%)
1 1 2 56
2 1.5 2 73
3 2 2 85
4 2.5 2 87
5 2 1 43
6 2 3 91
7 2 4 91

Data adapted from research on homocouplings of sodium arenesulfinates. mdpi.com

The results indicate that using 2 equivalents of Fe powder with 3-4 equivalents of HCl provides the highest yields, establishing the optimal stoichiometry for this specific transformation. mdpi.com Such systematic optimization is essential for developing robust and efficient synthetic protocols for compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of Bis 2,4,5 Trichlorophenyl Disulfide

Redox Chemistry of the Disulfide Linkage

The disulfide bond (S-S) is the most reactive feature of Bis(2,4,5-trichlorophenyl) disulfide, serving as a focal point for redox transformations. This linkage can undergo both oxidation and reduction, leading to a variety of sulfur-containing functional groups.

The oxidation of diaryl disulfides is a stepwise process that introduces oxygen atoms to the sulfur centers. The initial oxidation product of a disulfide is a thiosulfinate, which can be further oxidized to a thiosulfonate. wikipedia.org The selective synthesis of either product often depends on the choice of oxidant and the reaction conditions, particularly the stoichiometry of the oxidizing agent. nih.gov

Controlled oxidation, typically with one equivalent of an oxidant like hydrogen peroxide or a peracid, yields the corresponding thiosulfinate, Bis(2,4,5-trichlorophenyl) thiosulfinate. wikipedia.orgnih.gov This reaction introduces a single oxygen atom onto one of the sulfur atoms. Using an excess of a strong oxidizing agent leads to the formation of the more stable thiosulfonate, Bis(2,4,5-trichlorophenyl) thiosulfonate, which contains two oxygen atoms on one sulfur atom. nih.govresearchgate.net The presence of electron-withdrawing chloro-substituents on the phenyl rings can decrease the reactivity of the disulfide toward oxidation compared to electron-rich diaryl disulfides. nih.gov

Table 1: Common Oxidizing Systems for Disulfides

Oxidizing Agent/System Expected Product(s) Notes
Hydrogen Peroxide (H₂O₂) Thiosulfinate or Thiosulfonate Selectivity can be controlled by stoichiometry and catalysts. nih.gov
Peroxy acids (e.g., m-CPBA) Thiosulfinate or Thiosulfonate A common method for oxidizing sulfur compounds.
Nitric Acid (HNO₃) Thiosulfonate Often used for a more exhaustive oxidation to the thiosulfonate. nih.gov
Selectfluor® Thiosulfonate A modern reagent that can achieve oxidation in minutes using water as the oxygen source. researchgate.net

The disulfide bond can be readily cleaved by various reducing agents to yield two equivalents of the corresponding thiol. For this compound, reductive cleavage results in the formation of 2,4,5-trichlorothiophenol (B1197574). This transformation is fundamental in biochemistry for proteins containing disulfide bridges and is widely used in organic synthesis. nih.gov

The mechanism of this reduction often involves a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophilic reducing agent attacks one of the sulfur atoms, breaking the S-S bond. researchgate.net Common reagents for this purpose include phosphines, such as triphenylphosphine (B44618) (in the presence of water), and thiols, like dithiothreitol, which engage in thiol-disulfide exchange reactions. nih.govacs.org

Table 2: Common Reducing Agents for Disulfide Bonds

Reducing Agent Mechanism/Notes
Triphenylphosphine (PPh₃) / H₂O Proceeds via SN2 attack by the phosphorus nucleophile on a sulfur atom. researchgate.netacs.org
Sodium Borohydride (NaBH₄) A common hydride reagent capable of reducing disulfide bonds.
Thiols (e.g., Dithiothreitol, DTT) Cleavage occurs via a thiol-disulfide exchange mechanism. nih.gov
Zinc (Zn) / Acid A classic method for the reduction of disulfides.

Electrochemical methods provide a reagent-free alternative for the reductive cleavage of disulfide bonds. researchgate.net This technique is applicable to a wide range of disulfides, from simple organic molecules to complex proteins. nih.govchemistryviews.org The process involves the direct transfer of electrons from a cathode to the disulfide linkage.

Aromatic Substitution Reactions on the Trichlorophenyl Moieties

The reactivity of the two trichlorophenyl rings is heavily influenced by the substituents they bear: three chlorine atoms and the disulfide bridge. These groups determine the rings' susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.org However, the reactivity of the ring is highly sensitive to the electronic properties of its substituents. libretexts.org

The trichlorophenyl rings of this compound are strongly deactivated towards electrophilic attack. Both chlorine atoms and the disulfide group are electron-withdrawing, reducing the electron density of the aromatic ring and making it less nucleophilic. libretexts.orgmsu.edu Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance-donating effect. libretexts.org Consequently, harsh reaction conditions would be required for electrophilic substitution, and the reaction is generally unfavorable.

Table 3: Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Effect
-Cl (Chloro) Deactivating Ortho, Para
-S-S-Ar (Disulfide) Deactivating Ortho, Para

While both substituent types are ortho, para-directing, the profound deactivation of the ring by four electron-withdrawing groups makes electrophilic aromatic substitution on this compound synthetically challenging. libretexts.org

In contrast to its inertness toward electrophiles, the structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org

The three chlorine atoms and the disulfide group are all electron-withdrawing, making the aromatic ring electron-poor (electrophilic) and thus susceptible to attack by nucleophiles (e.g., alkoxides, amines). For an SNAr reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group (in this case, one of the chlorine atoms). masterorganicchemistry.comlibretexts.org In the 2,4,5-trichlorophenyl system, the chlorine atoms are mutually ortho and para to each other, fulfilling this requirement. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The high degree of chlorination activates the ring, making the displacement of a chloride ion by a strong nucleophile a feasible reaction pathway.

Photochemical Reactivity and Photosensitization Mechanisms

The photochemical behavior of this compound is characterized by its ability to absorb light and initiate subsequent chemical reactions. This reactivity is largely centered around the cleavage of the disulfide bond to form reactive sulfur-centered radicals, which can then participate in a variety of mechanistic pathways.

Disulfide-Mediated Singlet Oxygen and Superoxide (B77818) Anion Generation

While direct evidence for singlet oxygen and superoxide anion generation specifically by this compound is not extensively documented in publicly available literature, the general photochemical behavior of aryl disulfides suggests potential pathways for the formation of these reactive oxygen species (ROS). The generation of singlet oxygen often occurs through energy transfer from an excited triplet state of a photosensitizer to ground-state triplet oxygen. nih.govmdpi.com If this compound, upon photoexcitation, can populate a triplet state with sufficient energy, it could act as a sensitizer (B1316253) for singlet oxygen formation.

The formation of superoxide anions typically involves electron transfer processes. nih.gov Photochemical excitation of the disulfide could lead to an excited state capable of transferring an electron to molecular oxygen, resulting in the formation of a superoxide radical anion. The efficiency of such processes would be dependent on the excited-state redox potentials of the disulfide and the specific reaction conditions.

Role as a Hydrogen Atom Transfer (HAT) Catalyst in Photoreactions

Aryl disulfides are recognized for their role as catalysts in hydrogen atom transfer (HAT) photoreactions. nih.govresearchgate.net Upon photoirradiation, the relatively weak sulfur-sulfur bond in compounds like this compound can undergo homolytic cleavage to generate two 2,4,5-trichlorophenylthiyl radicals (ArS•). nih.govresearchgate.net These thiyl radicals are effective hydrogen abstractors and can initiate catalytic cycles.

The general mechanism for disulfide-catalyzed HAT reactions involves the following key steps:

Initiation: Photoinduced homolysis of the disulfide (ArS-SAr) to form two thiyl radicals (2 ArS•). nih.gov

Propagation: The thiyl radical abstracts a hydrogen atom from a substrate molecule (R-H), generating a substrate radical (R•) and 2,4,5-trichlorophenylthiol (ArSH). acs.org

Product Formation: The substrate radical (R•) can then undergo various reactions, such as addition to an unsaturated bond or cyclization.

Regeneration of Catalyst: The resulting radical intermediate can then abstract a hydrogen atom from the thiol (ArSH), regenerating the thiyl radical (ArS•) and forming the final product.

This catalytic cycle allows for the transformation of a variety of organic substrates under mild, photoinduced conditions. The efficiency and selectivity of these reactions are influenced by the nature of the disulfide and the substrate. researchgate.net

Transition Metal-Mediated Transformations Involving this compound

The interaction of this compound with transition metals opens up further avenues of reactivity, particularly in the context of catalytic transformations. The disulfide can act as a ligand or a precursor to catalytically active species.

Role as an Anti-Markovnikov Addition Agent for Styrene (B11656) in the Presence of Copper Salts

In such reactions, the copper catalyst can facilitate the cleavage of the disulfide bond and the formation of a copper-thiolate intermediate. This intermediate can then react with styrene, leading to the formation of a β-hydroxysulfide product. The regioselectivity of the addition, favoring the anti-Markovnikov product, is a key feature of this catalytic system.

Table 1: Proposed General Steps in Copper-Catalyzed Anti-Markovnikov Addition

StepDescription
1. Catalyst Activation A copper(I) species is typically the active catalyst.
2. Disulfide Cleavage The disulfide reacts with the copper catalyst to form a copper-thiolate species.
3. Radical Generation A radical initiator or photoinduction may generate a thiyl radical.
4. Radical Addition The thiyl radical adds to the styrene double bond at the terminal carbon, forming a more stable benzylic radical.
5. Product Formation The benzylic radical is trapped, often by a species derived from the solvent or other reagents, to yield the final anti-Markovnikov product.

Interactions with Metal Centers in Catalytic Cycles

Disulfides can interact with transition metal centers in several ways within a catalytic cycle. They can serve as ligands, coordinating to the metal through the sulfur atoms. researchgate.net More commonly in catalysis, they act as precursors to metal-thiolate complexes, which are often the key catalytic intermediates.

The general interaction can be depicted as follows: M^n^ + ArS-SAr → [M^n+1^(SAr)] + ArS• or M^n^ + ArS-SAr → M^n+2^(SAr)₂

These metal-thiolate species can then participate in various catalytic reactions, such as cross-coupling reactions or addition reactions. The specific nature of the interaction and the subsequent catalytic pathway depend on the metal, its oxidation state, the ligands, and the reaction conditions.

Detailed Investigations into Reaction Intermediates and Pathways

Detailed mechanistic investigations often rely on a combination of spectroscopic techniques and computational studies to identify and characterize transient intermediates and map out the reaction energy landscape. For this compound, the primary intermediates in its photochemical reactions are the 2,4,5-trichlorophenylthiyl radicals. These radicals can be studied using techniques like laser flash photolysis to observe their transient absorption spectra and reaction kinetics.

In transition metal-mediated reactions, the key intermediates would be the corresponding metal-thiolate complexes. Spectroscopic methods such as UV-Vis, NMR, and EPR (for paramagnetic species) can be employed to characterize these intermediates. mdpi.com Computational chemistry can provide valuable insights into the structures and energies of proposed intermediates and transition states, helping to elucidate the most plausible reaction pathways.

While specific, in-depth studies on the reaction intermediates and pathways of this compound are not widely reported, the established reactivity patterns of aryl disulfides provide a solid framework for understanding its chemical transformations.

Spectroscopic Characterization and Structural Elucidation of Bis 2,4,5 Trichlorophenyl Disulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For bis(2,4,5-trichlorophenyl) disulfide, various NMR experiments are employed to confirm its constitution and explore its dynamic behavior in solution.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. Due to the symmetrical nature of the molecule, the two 2,4,5-trichlorophenyl rings are chemically equivalent, simplifying the spectrum.

Each aromatic ring contains two protons. The proton at position 3 (H-3) is situated between two chlorine atoms, while the proton at position 6 (H-6) is adjacent to the disulfide bridge. This difference in electronic environment leads to distinct chemical shifts. The electron-withdrawing nature of the chlorine atoms deshields the protons, causing their signals to appear at a relatively high chemical shift (downfield) in the aromatic region, typically between 7.0 and 8.0 ppm. mdpi.com The precise chemical shifts are influenced by the solvent used for the analysis. du.edu The signal for H-6 would likely appear as a singlet, and the signal for H-3 would also be a singlet, as they lack adjacent proton neighbors for spin-spin coupling.

Table 1. Predicted ¹H NMR Chemical Shifts (δ) for this compound.
Proton PositionPredicted Chemical Shift (ppm)Multiplicity
H-37.5 - 7.8Singlet (s)
H-67.3 - 7.6Singlet (s)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule gives rise to a distinct signal. Due to the molecule's symmetry, only six signals are expected for the twelve aromatic carbons.

The chemical shifts of the carbon atoms are highly dependent on their substitution.

C-S Bonded Carbon (C-1): The carbon atom directly attached to the sulfur atom (C-1) is expected to resonate at a specific chemical shift, influenced by the electronegativity of sulfur. In diaryl disulfides, this signal typically appears in the range of 130-140 ppm. mdpi.com

C-Cl Bonded Carbons (C-2, C-4, C-5): Carbons bonded to chlorine atoms are deshielded and their signals are shifted downfield. Their exact positions can be compared to data from related trichlorophenol compounds. chemicalbook.comspectrabase.com

C-H Bonded Carbons (C-3, C-6): The carbons bonded to hydrogen atoms will have distinct chemical shifts, typically appearing further upfield compared to the substituted carbons. researchgate.net

Table 2. Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon PositionPredicted Chemical Shift (ppm)
C-1 (C-S)135 - 138
C-2 (C-Cl)133 - 136
C-3 (C-H)130 - 133
C-4 (C-Cl)132 - 135
C-5 (C-Cl)128 - 131
C-6 (C-H)127 - 130

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure, especially in complex molecules. acs.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming that the two protons on each ring (H-3 and H-6) are isolated from each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the ¹H signal for H-3 to the ¹³C signal for C-3, and the H-6 signal to the C-6 signal, allowing for the definitive assignment of the proton-bearing carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular framework. For instance, the H-6 proton would be expected to show a correlation to the C-1 (ipso-carbon) and C-2 carbons. The H-3 proton would show correlations to C-2, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern on the aromatic ring. libretexts.org

EXSY (Exchange Spectroscopy): This 2D NMR experiment is used to study chemical exchange processes, which is relevant for the conformational analysis discussed in the next section.

Diaryl disulfides are not rigid molecules; they exhibit conformational flexibility primarily due to rotation around the C-S and S-S bonds. researchgate.net The dihedral angle of the C-S-S-C bond is a key conformational parameter. Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, can be used to study these dynamic processes. copernicus.org

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (rotational barrier) for the conformational interchange. This type of analysis provides valuable insight into the molecule's flexibility and the steric and electronic factors governing its preferred conformations in solution. researchgate.net

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the characterization of fluorine-containing compounds. wikipedia.orgbiophysics.org For fluorinated analogs of this compound, where one or more chlorine atoms are replaced by fluorine, ¹⁹F NMR would be an essential analytical tool. nih.gov

The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. huji.ac.il The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment, resulting in a very wide chemical shift range (around 800 ppm), which minimizes signal overlap. wikipedia.orgalfa-chemistry.com The ¹⁹F chemical shifts in fluorinated aromatic compounds are well-documented and depend on the position and nature of other substituents on the ring. researchgate.netnih.gov Furthermore, ¹⁹F nuclei couple with other nearby nuclei (¹H, ¹³C, and other ¹⁹F nuclei), and the magnitude of these coupling constants provides valuable structural information. nih.govucsb.edu For example, observing ¹⁹F-¹⁹F or ¹⁹F-¹H coupling would help to establish the relative positions of the halogen and hydrogen atoms on the aromatic ring. cas.cn

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule. These two techniques are often complementary.

In the IR and Raman spectra of this compound, several characteristic absorption bands would be expected:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Vibrations from the benzene ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bond stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibration is generally weak and appears in the 600-780 cm⁻¹ range.

S-S Stretching: The disulfide bond gives rise to a weak to medium absorption in the Raman spectrum, typically between 400 and 550 cm⁻¹. researchgate.netrsc.org This band is often weak or absent in the IR spectrum due to the low change in dipole moment during the vibration, making Raman spectroscopy particularly useful for identifying the S-S linkage.

Table 3. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
C-Cl Stretch600 - 800StrongMedium
C-S Stretch600 - 780Weak-MediumMedium
S-S Stretch400 - 550Weak/AbsentMedium

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of a molecule. In the analysis of diaryl disulfides, including this compound, specific spectral regions are of particular interest.

The vibrational spectra of diphenyl disulfide and its derivatives have been studied to understand the influence of substituents on the vibrational frequencies. tandfonline.com For diphenyl disulfide, characteristic bands are observed that can be assigned to the phenyl ring and the disulfide bond. nist.gov The C-H stretching vibrations of the aromatic ring typically appear in the high-frequency region, around 3000-3100 cm⁻¹. mdpi.com The C-C stretching vibrations within the phenyl ring are usually found in the 1400-1600 cm⁻¹ region. researchgate.net

A key vibration in disulfides is the S-S stretching mode. This bond generally gives rise to a weak to moderate absorption in the infrared spectrum, typically in the range of 500-600 cm⁻¹. researchgate.net For instance, in some disulfide-containing hydrogels, the formation of the disulfide bond is confirmed by the appearance of a band around 550 cm⁻¹. researchgate.net In other studies, the S-S stretching vibration has been identified at approximately 543 cm⁻¹ and 623 cm⁻¹. researchgate.net The C-S stretching vibration is also an important characteristic, often observed in the 600-800 cm⁻¹ range.

The presence of chlorine atoms on the phenyl rings of this compound would be expected to give rise to characteristic C-Cl stretching vibrations, typically found in the fingerprint region of the infrared spectrum, generally below 800 cm⁻¹. The substitution pattern on the phenyl ring also influences the out-of-plane C-H bending vibrations, which can provide information about the number and position of the substituents.

Table 1: Typical Infrared Absorption Frequencies for Diaryl Disulfides

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1400-1600
C-SStretching600-800
S-SStretching500-600
C-ClStretching< 800

Note: The exact positions of the absorption bands can be influenced by the specific molecular environment and substitution pattern.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The assignment of vibrational modes in the spectra of complex molecules like this compound is often aided by computational methods, such as Density Functional Theory (DFT), and by comparison with the spectra of related, simpler compounds. scholaris.canih.gov The thirty fundamental modes of vibration for a monosubstituted benzene ring can be categorized as either sensitive or insensitive to the nature of the substituent. tandfonline.com

For diaryl disulfides, the vibrational spectra can be analyzed by considering the contributions from the phenyl rings and the C-S-S-C moiety. The phenyl group vibrations include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes. mdpi.com The disulfide group contributes vibrations associated with the S-S and C-S bonds.

The identification of functional groups from an FT-IR spectrum is a key aspect of spectral interpretation. nih.govthermofisher.com The characteristic absorption frequencies of different functional groups are well-established. For this compound, the key functional groups to be identified are the trichlorophenyl rings and the disulfide linkage. The presence of the aromatic rings is confirmed by the C-H and C=C stretching vibrations mentioned earlier. The disulfide bond is identified by its characteristic S-S stretching frequency. The C-Cl bonds would also have characteristic absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₂H₄Cl₆S₂. calpaclab.comlabshake.com Its exact molecular weight is 424.98 g/mol . calpaclab.com HRMS can confirm this elemental composition with a high degree of confidence.

The fragmentation of organic disulfides under mass spectrometric conditions has been studied for various compounds. cdnsciencepub.comnih.gov For diaryl disulfides, the fragmentation patterns can be complex. Common fragmentation pathways for aliphatic disulfides include the cleavage of the C-S bond and the S-S bond. cdnsciencepub.com The fragmentation of aromatic disulfides can involve rearrangements. cdnsciencepub.com The presence of multiple chlorine atoms in this compound would lead to a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in the molecule and its fragments.

Under electrospray ionization (ESI) conditions, bis(1-arylimino-1-alkyl/arylthiomethyl) disulfides have been shown to lose neutral molecules such as isonitriles and thiols. tandfonline.com While the ionization method for this compound is not specified in the search results, electron impact (EI) ionization is common for such compounds and typically leads to extensive fragmentation. libretexts.org The fragmentation of aromatic halides often involves the loss of a halogen atom. miamioh.edu Therefore, potential fragmentation pathways for this compound could include cleavage of the S-S bond to form trichlorophenylthiolate radicals or ions, and the loss of chlorine atoms from the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectra of diaryl disulfides are characterized by electronic transitions associated with both the aromatic rings and the disulfide chromophore. nih.gov The disulfide bond itself has a chromophore that arises from the lone pair electrons on the sulfur atoms. nih.gov The energy of the electronic transition, and thus the wavelength of maximum absorbance (λmax), is sensitive to the dihedral angle of the C-S-S-C bond. nih.gov

The electronic transitions in disulfides, such as dimethyl disulfide, have been assigned as n-σ* transitions. researchgate.net The absorption bands in carbon disulfide in the 250-350 nm range are related to transitions to bent excited states. wsu.edu For diaryl disulfides, the π-systems of the aromatic rings also contribute to the UV-Vis spectrum. The presence of substituents on the phenyl rings can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption bands.

In a study of vinyl sulfides and sulfoxides, it was found that the sulfoxide and sulfone derivatives displayed more red-shifted spectra than the corresponding sulfides. researchgate.net This indicates that the oxidation state of the sulfur can significantly influence the electronic properties of the molecule. For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of both the substituted phenyl rings and the disulfide moiety.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound was not found in the search results, the crystal structures of related dichlorophenyl disulfides have been reported. For example, the crystal structure of bis(2,3-dichlorophenyl) disulfide reveals an S-S bond length of 2.0252 (8) Å and a C-S-S-C torsion angle of 88.35 (11)°. researchgate.net The two dichlorophenyl rings in this molecule are nearly perpendicular to each other, with a dihedral angle of 89.83 (11)°. researchgate.net

The determination of a crystal structure involves several steps, including crystal growth, data collection using a diffractometer, and structure solution and refinement. nih.gov The resulting structural information is fundamental for understanding the relationship between the molecular structure and the physical and chemical properties of the compound.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces, including van der Waals forces, dipole-dipole interactions, hydrogen bonds, and halogen bonds. nih.gov The study of these interactions is crucial for understanding the supramolecular chemistry of a compound. mdpi.com

Halogen bonding is an increasingly recognized noncovalent interaction that can be important in the crystal engineering of halogenated compounds. researchgate.netscilit.com It involves an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. nih.gov Given the presence of multiple chlorine atoms, it is plausible that halogen bonding plays a role in the crystal packing of this compound.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the crystal lattice. The specific nature and geometry of these supramolecular interactions would be revealed by a detailed X-ray crystallographic analysis of this compound.

Conformational Analysis in the Crystalline State

Detailed research findings and specific data tables regarding the conformational analysis of this compound in the crystalline state are not available in the provided search results. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orglibretexts.org This technique would provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for a thorough conformational analysis. However, no studies detailing such an analysis for this compound were identified.

Computational Chemistry and Theoretical Investigations on Bis 2,4,5 Trichlorophenyl Disulfide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the molecular world that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, researchers can calculate the electron density to determine the molecule's ground-state energy and corresponding geometric structure. This process would reveal key structural parameters for Bis(2,4,5-trichlorophenyl) disulfide, such as bond lengths, bond angles, and dihedral angles, particularly around the disulfide bridge and the substituted phenyl rings. Furthermore, an analysis of the electronic structure would provide a map of electron distribution, highlighting regions of high or low electron density.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, these calculations would predict the characteristic vibrational modes associated with the C-Cl, C-S, and S-S bonds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the chlorine and sulfur atoms and positive potential (electron-poor regions) on the hydrogen atoms of the phenyl rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which is a measure of intramolecular interactions and stability. For this compound, NBO analysis could quantify the delocalization of electron density and the nature of the disulfide bond and its interaction with the trichlorophenyl rings.

Mechanistic Pathway Elucidation through Computational Modeling

Detailed computational modeling to elucidate the mechanistic pathways of reactions involving this compound is not extensively documented in publicly available scientific literature. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a given reaction, identifying the most probable routes from reactants to products.

Activation Energy Barrier Calculations

Specific calculations of the activation energy barriers for reactions involving this compound are not readily found in the current body of scientific research. In principle, these calculations would be performed using methods like Density Functional Theory (DFT) to determine the energy required to reach the transition state of a reaction, providing crucial insights into reaction kinetics. However, no specific data tables or detailed research findings for this compound could be located.

Transition State Characterization

The characterization of transition states in reactions of this compound through computational methods has not been specifically reported in the available literature. This type of analysis is fundamental to understanding reaction mechanisms and would involve locating saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The absence of such studies means that the geometric and energetic properties of any transition states involving this compound remain computationally uncharacterized.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

A comprehensive conformational analysis of this compound using molecular mechanics or quantum chemical methods is not detailed in the accessible scientific literature. Such an analysis would be crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn influences its physical and chemical properties. While general principles suggest that rotation around the disulfide and phenyl-sulfur bonds would lead to various conformers, specific energetic and geometric data from computational studies on this particular molecule are not available.

Intermolecular Interaction Studies (e.g., C-H···N, C-H···Br, Van der Waals, Hydrogen Bonding, π-π Stacking)

Specific computational studies detailing the intermolecular interactions of this compound, such as C-H···N, C-H···Br, Van der Waals forces, hydrogen bonding, or π-π stacking, are not present in the reviewed scientific literature. While the presence of chlorine atoms and aromatic rings suggests the potential for various non-covalent interactions that would dictate its solid-state packing and solution-phase behavior, a quantitative analysis through computational methods for this specific compound has not been published. Therefore, no data on the nature or strength of these potential interactions can be provided.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico predictions of the chemical reactivity and selectivity of this compound are not specifically available in the scientific literature. Computational tools, such as those based on Quantitative Structure-Activity Relationships (QSAR) or frontier molecular orbital theory, are often used to predict the behavior of chemicals. bohrium.com However, the application of these methods to this compound to predict its reactivity in specific chemical transformations or its selectivity towards different reagents has not been reported.

Research Applications and Emerging Fields for this compound

This compound is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl groups. cymitquimica.com While its primary recognized use has been as a pesticide and in various industrial applications for the synthesis of other chemical compounds, its potential in more advanced research fields is an area of growing interest. cymitquimica.com The high degree of chlorination on the phenyl rings and the presence of the disulfide bond impart unique electronic and chemical properties that suggest potential applications in advanced organic synthesis and material science.

Chemical Identity of this compound

PropertyValue
Molecular Formula C₁₂H₄Cl₆S₂
Molecular Weight 424.98 g/mol
CAS Number 3808-87-5
Appearance Very pale yellow solid
Synonyms 1,1'-Disulfanediylbis(2,4,5-trichlorobenzene), 2,2',4,4',5,5'-Hexachlorodiphenyl disulfide

Environmental Fate and Degradation Studies of Bis 2,4,5 Trichlorophenyl Disulfide

Environmental Persistence and Transformation Pathways

Bis(2,4,5-trichlorophenyl) disulfide is recognized for its chemical stability and resistance to degradation. cymitquimica.com The presence of six chlorine atoms on the two phenyl rings contributes significantly to its recalcitrance in the environment. This high degree of chlorination suggests a notable persistence against both biological and non-biological breakdown processes. cymitquimica.com

Biotic Degradation Mechanisms (e.g., Fungal Metabolism)

Abiotic Degradation Processes (e.g., Photodegradation)

There is a lack of specific experimental data on the abiotic degradation of this compound. While many organic compounds undergo photodegradation, the specific rates and products for this compound have not been documented in available research.

Metabolite Identification and Environmental Monitoring Targets

Without data from degradation studies, the specific metabolites of this compound have not been identified. Consequently, there are no established specific metabolites designated as targets for environmental monitoring programs.

Environmental Compartmentalization and Distribution

Comprehensive studies modeling the environmental distribution and compartmentalization of this compound are not available. However, based on its chemical properties, certain behaviors can be anticipated. Its high degree of chlorination suggests low water solubility and a tendency to adsorb to soil, sediment, and organic matter.

Bioaccumulation Potential in Environmental Systems (PBT Assessment)

The chemical structure of this compound suggests a potential for bioaccumulation. Its high level of chlorination contributes to its lipophilicity, meaning it is likely to accumulate in the fatty tissues of organisms. cymitquimica.com This characteristic is a key consideration in Persistent, Bioaccumulative, and Toxic (PBT) substance assessments. While a formal PBT assessment for this specific compound is not available in the search results, its properties indicate it could be a candidate for such concern. cymitquimica.com

PBT Assessment Parameter Finding for this compound Basis
Persistence (P) Expected to be highKnown for stability and resistance to degradation. cymitquimica.com
Bioaccumulation (B) Potential for bioaccumulation is highHigh degree of chlorination contributes to lipophilicity. cymitquimica.com
Toxicity (T) May impart significant toxicityChlorinated structure raises concerns for toxicity to aquatic organisms and wildlife. cymitquimica.com

Theoretical and Methodological Approaches for Remediation and Detoxification Strategies

There are no specific remediation or detoxification strategies developed for this compound documented in the available literature. Theoretical approaches would likely involve advanced oxidation processes or bioremediation with specialized microorganisms, similar to methods used for other persistent chlorinated organic pollutants.

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodOxidizing AgentSolventYield (%)Purity (%)Reference
Iodine OxidationI₂CH₂Cl₂7899
H₂O₂/Acetic AcidH₂O₂EtOH6595

Q. Table 2: Environmental Detection Limits

MatrixMethodLOD (ppb)Recovery (%)Reference
GroundwaterGC-MS0.185
SoilLC-MS/MS0.0592

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Bis(2,4,5-trichlorophenyl) disulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.